2-[[4-(4-Chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]thio]-N-(2-furanylmethyl)acetamide
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Overview
Description
2-{[4-(4-CHLOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings, triazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and pyrrole groups. The final steps involve the formation of the sulfanyl linkage and the attachment of the furan moiety.
Industrial Production Methods
Industrial production of this compound may utilize high-pressure and high-temperature conditions to optimize yield and purity. Techniques such as hydrothermal synthesis, molten salt synthesis, and combustion synthesis are employed to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Halogen substitution reactions can occur on the chlorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROPHENYL)-5-(1-METHYL-1H-PYRROL-2-YL)-4H-1,2,4-TRIAZOLE-3-THIOL
- N-(FURAN-2-YL)METHYL-4-(4-CHLOROPHENYL)-5-(1-METHYL-1H-PYRROL-2-YL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 2-{[4-(4-CHLOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
862812-99-5 |
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Molecular Formula |
C21H20ClN5O2S |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20ClN5O2S/c1-26-10-2-4-17(26)12-19-24-25-21(27(19)16-8-6-15(22)7-9-16)30-14-20(28)23-13-18-5-3-11-29-18/h2-11H,12-14H2,1H3,(H,23,28) |
InChI Key |
YNPJDSIAOCZLHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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